molecular formula C7H3BrF12O B14344645 3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol CAS No. 93417-72-2

3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol

Cat. No.: B14344645
CAS No.: 93417-72-2
M. Wt: 410.98 g/mol
InChI Key: UDVMHSDMSOYXMC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol is a fluorinated organic compound characterized by the presence of a bromomethyl group and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool for studying various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable for applications requiring robust and reactive compounds .

Properties

CAS No.

93417-72-2

Molecular Formula

C7H3BrF12O

Molecular Weight

410.98 g/mol

IUPAC Name

3-(bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol

InChI

InChI=1S/C7H3BrF12O/c8-1-2(21,4(11,12)6(15,16)17)3(9,10)5(13,14)7(18,19)20/h21H,1H2

InChI Key

UDVMHSDMSOYXMC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)O)Br

Origin of Product

United States

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